(4-fluorophenyl)-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-3-yl]methanone

Catalog No.
S7516610
CAS No.
M.F
C17H20FN3O
M. Wt
301.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-fluorophenyl)-[1-[(4-methyl-1H-pyrazol-5-yl)met...

Product Name

(4-fluorophenyl)-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-3-yl]methanone

IUPAC Name

(4-fluorophenyl)-[1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-3-yl]methanone

Molecular Formula

C17H20FN3O

Molecular Weight

301.36 g/mol

InChI

InChI=1S/C17H20FN3O/c1-12-9-19-20-16(12)11-21-8-2-3-14(10-21)17(22)13-4-6-15(18)7-5-13/h4-7,9,14H,2-3,8,10-11H2,1H3,(H,19,20)

InChI Key

PBHRHNAIBARFTA-UHFFFAOYSA-N

SMILES

CC1=C(NN=C1)CN2CCCC(C2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=C(NN=C1)CN2CCCC(C2)C(=O)C3=CC=C(C=C3)F
FMPM is a piperidine-based compound with a molecular formula of C21H25FN4O. The compound is classified as a synthetic cannabinoid due to its structural similarity to the naturally occurring tetrahydrocannabinol (THC). FMPM is also a potent and selective CB1 receptor agonist and exhibits psychoactive effects. The compound has gained significant attention in recent years due to its potential therapeutic applications in treating various medical conditions.
FMPM is a yellowish or brownish powder with a molecular weight of 366.45 g/mol. The compound has a melting point of approximately 230-240°C. FMPM is moderately soluble in dimethyl sulfoxide (DMSO) and methanol and insoluble in water. The compound is highly stable under acidic conditions and can be hydrolyzed under basic conditions.
FMPM can be synthesized through a multistep reaction mechanism starting from commercially available reagents. The most common synthesis approach involves the condensation of 1-benzyl-4-piperidone with 4-methyl-5-pyrazolone in the presence of an organic base to yield (4-methyl-1H-pyrazol-5-yl)methyl)-1-benzylpiperidin-4-one. This intermediate is then reacted with 4-fluoroaniline to yield FMPM. The purity and identity of FMPM can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
FMPM can be analyzed using various analytical methods, including liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and HPLC coupled with ultraviolet (UV) detection. These methods can be used to determine the purity, identity, and concentration of FMPM in various matrices, including biological fluids and tissue samples.
FMPM exhibits high affinity and selectivity for the CB1 receptor, one of the two primary cannabinoid receptors found in the human body. The compound exhibits potent cannabinoid-like effects, including analgesia, sedation, and hypothermia. FMPM has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative disorders.
Limited information is available on the toxicity and safety of FMPM in humans. However, animal studies have shown that FMPM can cause various adverse effects, including cardiovascular toxicity, respiratory depression, and seizures, at high doses. Therefore, caution should be exercised when handling and using FMPM in scientific experiments.
FMPM has potential applications in various fields of research and industry, including drug discovery, neuropharmacology, and forensic toxicology. For instance, FMPM can be used as a tool compound to study the function of the CB1 receptor in neuronal signaling and synaptic plasticity. Furthermore, FMPM can be used as a reference standard in forensic toxicology to detect the presence of synthetic cannabinoids in biological specimens.
Current research on FMPM is primarily focused on its pharmacological properties and potential therapeutic applications. Various studies have investigated the analgesic, antipsychotic, and anxiolytic effects of FMPM in animal models. However, more research is needed to elucidate the full pharmacological profile of FMPM and its potential clinical applications.
FMPM has the potential to revolutionize various fields of research and industry. For instance, FMPM can be used as a lead compound for developing new CB1 receptor agonists for the treatment of various medical conditions, including pain, epilepsy, and anxiety disorders. Furthermore, FMPM can be used as a tool compound to study the role of the endocannabinoid system in health and disease.
Despite its potential applications, FMPM has limitations that need to be addressed. For instance, the psychoactive effects of FMPM may limit its use in clinical settings. Furthermore, more research is needed to determine the long-term effects of FMPM on human health and the environment. Future directions include the development of more selective and potent CB1 receptor agonists and the elucidation of the pharmacological properties of FMPM in humans. Additionally, further research should investigate the effects of FMPM on the endocannabinoid system and its potential therapeutic applications in treating various medical conditions.
In conclusion, FMPM is a highly potent and selective CB1 receptor agonist with potential applications in various fields of research and industry. Further research is needed to determine its full pharmacological profile and potential therapeutic applications. The development of more selective and potent CB1 receptor agonists and the elucidation of the effects of FMPM on human health and the environment are promising future directions in this field of research.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

301.15904043 g/mol

Monoisotopic Mass

301.15904043 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

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